(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate
Description
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate is a heterocyclic ester derivative combining a benzotriazinone core with a 3-chlorobenzoate moiety. Its molecular formula is C₁₀H₈ClN₃O₃, with a molecular weight of 253.64 g/mol . The benzotriazinone ring (4-oxo-1,2,3-benzotriazin-3-yl) is an electron-deficient aromatic system, while the 3-chlorobenzoate group introduces steric and electronic effects due to the chlorine substituent at the meta position.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFAIXJHSVMMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzotriazole methodology is recognized as a versatile and successful synthesis protocol due to its stability and ease of introduction into molecules . The synthetic route often involves the reaction of 3-chlorobenzoic acid with (4-oxo-1,2,3-benzotriazin-3-yl)methyl chloride under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
One of the primary applications of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate is in the synthesis of pharmaceutical intermediates. Its unique structure allows it to act as a coupling reagent in peptide synthesis, which is crucial for developing new drugs. For instance, it has been utilized to suppress racemization during fragment condensation in peptide synthesis, enhancing the yield and purity of the desired products .
Antimicrobial Activity
Research indicates that derivatives of benzotriazine compounds exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism involves interference with bacterial DNA synthesis or function, making it a candidate for developing new antibiotics .
Photochemical Applications
The compound has also been explored for its photochemical properties. It can act as a photosensitizer in photodynamic therapy (PDT), where light activation leads to the production of reactive oxygen species (ROS) that can kill cancer cells. This application is particularly promising in targeted cancer therapies .
Environmental Chemistry
In environmental chemistry, this compound has been studied for its potential use in pollutant degradation. Its reactive nature allows it to interact with various organic pollutants under UV light conditions, facilitating their breakdown into less harmful substances .
Data Table: Summary of Applications
Case Study 1: Peptide Synthesis Enhancement
A study conducted on the use of this compound as a coupling reagent demonstrated significant improvements in peptide yield and purity when compared to traditional methods. The incorporation of this compound reduced racemization rates significantly during the condensation process.
Case Study 2: Antimicrobial Efficacy
In another research effort focused on antimicrobial activity, derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific concentrations led to over 90% inhibition of bacterial growth, suggesting its potential as an antibiotic candidate.
Mechanism of Action
The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate and related compounds:
Key Comparative Insights
Electron-Deficient Aromatic Systems
- The benzotriazinone core in the target compound shares similarities with triazine () and naphthyridine () systems, all of which are electron-deficient.
Chlorine Substituent Effects
- The 3-chlorobenzoate group in the target compound contrasts with 4-chlorobenzoate (). The meta-chloro position is less susceptible to reductive dehalogenation by microbial enzymes (e.g., D. tiedjei dehalogenase), which preferentially act on para-substituted chlorobenzoates .
Physicochemical Properties
- The target compound’s lower molecular weight (253.64 g/mol) compared to triazine (557.35 g/mol) or naphthyridine (718.80 g/mol) derivatives suggests better solubility and bioavailability.
- Isoindolone-containing analogs () exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 125700-69-8
The synthesis typically involves the reaction of benzotriazinone derivatives with chlorobenzoate esters under specific conditions, often utilizing coupling reagents like TDBTU for enhanced efficiency in peptide synthesis and other reactions .
Anticancer Activity
Recent studies have demonstrated that benzotriazinone derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound showed potent cytotoxicity against various cancer cell lines, including HepG2 (human liver carcinoma). The IC values for some derivatives were reported as low as 6.525 μM, indicating strong activity compared to standard chemotherapeutics like doxorubicin (IC = 2.06 μM) .
Antibacterial Activity
In vitro studies have assessed the antibacterial efficacy of this compound against several bacterial strains. Notably, it demonstrated effective inhibition against E. coli, with an inhibitory zone of approximately 1.0 cm, while showing limited activity against Staphylococcus aureus and Salmonella spp. . This highlights its potential as a selective antibacterial agent.
The mechanism by which this compound exerts its biological effects may involve interaction with cellular receptors and pathways. Molecular docking studies have suggested strong binding affinities to targets such as the Fab-H receptor in E. coli and the vitamin D receptor in human cells .
Case Studies
Several case studies illustrate the compound's efficacy:
- Study on HepG2 Cells : A series of synthesized benzotriazinone derivatives were tested for cytotoxicity against HepG2 cells. The study concluded that modifications to the benzotriazinone core significantly enhanced anticancer activity.
- Antibacterial Testing : Compounds were screened for antibacterial properties using agar diffusion methods. The results indicated that certain derivatives had promising activity against E. coli, suggesting potential for development into therapeutic agents.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC (μM) | Observations |
|---|---|---|---|
| Anticancer | HepG2 | 6.525 | Potent cytotoxicity compared to doxorubicin |
| Antibacterial | E. coli | - | Inhibitory zone ~1.0 cm |
| Antibacterial | Staphylococcus aureus | - | Limited activity |
| Antibacterial | Salmonella spp. | - | Inactive |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3-chlorobenzoate, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the benzotriazinone core via cyclization of 2-aminobenzoic acid derivatives under acidic conditions.
- Step 2 : Functionalize the 3-position of the benzotriazinone with a chloromethyl group using thionyl chloride (SOCl₂) or similar reagents.
- Step 3 : Perform esterification with 3-chlorobenzoic acid via a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .
- Purification : Use silica gel column chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound spectroscopically?
- Analytical Workflow :
- 1H NMR : Identify ester protons (δ 4.8–5.2 ppm for the methylene group) and aromatic protons (δ 7.2–8.5 ppm for benzotriazinone and 3-chlorobenzoate).
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and benzotriazinone C=O (~1680 cm⁻¹).
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 316.04 .
Q. What storage conditions ensure compound stability?
- Guidelines :
- Store in amber glass vials under inert gas (N₂/Ar) at –20°C.
- Avoid moisture and light to prevent hydrolysis of the ester bond or benzotriazinone degradation .
Advanced Research Questions
Q. How does the 3-chlorobenzoate moiety influence enzymatic dehalogenation pathways?
- Mechanistic Insight :
- The 3-chlorobenzoate group may act as a substrate for reductive dehalogenases (e.g., from D. tiedjei), requiring artificial electron donors like reduced methyl viologen to replace native electron transport chains disrupted during cell lysis. Monitor dechlorination via chloride ion-selective electrodes or HPLC .
- Contradiction : Unlike free 3-chlorobenzoate, the esterified form may exhibit slower dehalogenation due to steric hindrance. Pre-treatment with esterases could enhance activity .
Q. How can electron transfer mechanisms be studied in reactions involving this compound?
- Experimental Design :
- Use cyclic voltammetry to determine redox potentials of the benzotriazinone core.
- Pair with computational studies (DFT) to map electron density distribution and identify reactive sites .
Q. What analytical challenges arise in detecting trace amounts in environmental samples?
- Troubleshooting :
- Matrix Effects : Dilute samples (1:100 in PBS) to minimize interference in immunoassays (e.g., ELISA). Use polyclonal antibodies cross-reactive with structural analogs (e.g., azinphos-methyl) for multianalyte detection .
- Detection Limit Optimization : Employ LC-MS/MS with MRM transitions for enhanced sensitivity (LOD < 0.1 ng/mL) .
Q. How can synthetic yields be improved for large-scale applications?
- Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
